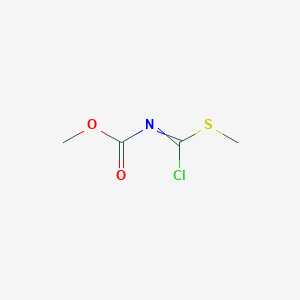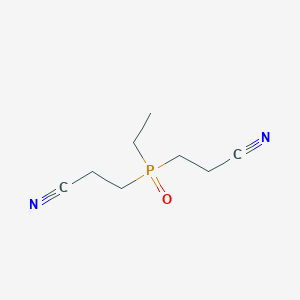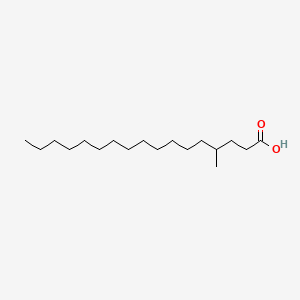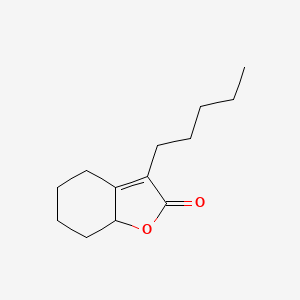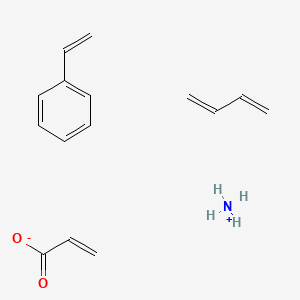
Azanium;buta-1,3-diene;prop-2-enoate;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt is a complex polymer that finds applications in various industries due to its unique properties. This compound is known for its stability, versatility, and effectiveness as an inert ingredient in pesticide formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt involves polymerization reactions. The process typically starts with the polymerization of 2-propenoic acid with 1,3-butadiene and ethenylbenzene. The reaction conditions often include the use of initiators and specific temperature and pressure settings to achieve the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as purification, drying, and conversion to the ammonium salt form to enhance its solubility and application properties .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the polymer’s properties, making it more reactive or changing its solubility.
Reduction: This reaction can be used to modify the polymer’s structure and functionality.
Substitution: This reaction involves replacing one functional group with another, which can tailor the polymer’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more reactive polymer forms, while substitution reactions can introduce new functional groups that enhance the polymer’s properties .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and modifier in various chemical reactions and formulations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants due to its stability and biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its effectiveness as a stabilizer and modifier. The ammonium salt form increases its solubility, making it more effective in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-Propenoic acid, polymer with 1,3-butadiene, ethenylbenzene, and 2-propenenitrile: Another related polymer with additional functional groups that provide unique properties.
Uniqueness
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt stands out due to its specific combination of monomers and the presence of the ammonium salt, which enhances its solubility and application versatility. This makes it particularly useful in formulations where stability and solubility are critical .
Eigenschaften
CAS-Nummer |
52383-49-0 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
azanium;buta-1,3-diene;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C4H6.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3(4)5;/h2-7H,1H2;3-4H,1-2H2;2H,1H2,(H,4,5);1H3 |
InChI-Schlüssel |
LOUUYZXDNBPZLN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+] |
Verwandte CAS-Nummern |
52383-49-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


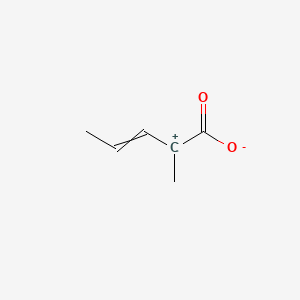
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
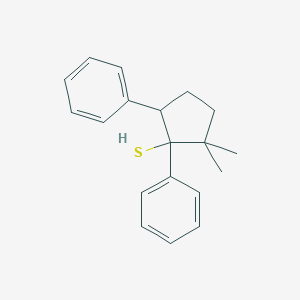
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
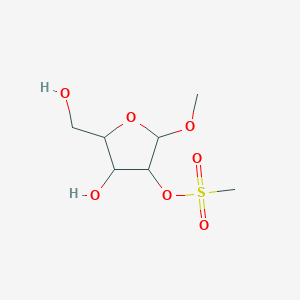
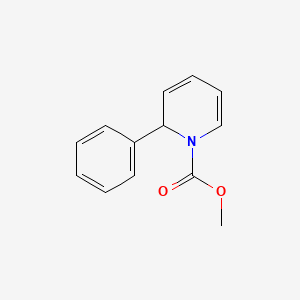

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
